molecular formula C6H12O6 B12395907 D-Mannose-18O2

D-Mannose-18O2

Cat. No.: B12395907
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-GDALOXOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-18O2 is a derivative of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium . The compound this compound is labeled with two oxygen-18 isotopes, making it useful in various scientific studies, particularly in tracing and metabolic pathway analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-18O2 typically involves the incorporation of oxygen-18 isotopes into the D-mannose molecule. This can be achieved through isotopic exchange reactions or by using oxygen-18 labeled precursors in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without significant loss.

Industrial Production Methods

Industrial production of D-mannose generally involves the extraction from natural sources such as fruits or the enzymatic conversion of glucose. The production of this compound, however, is more specialized and may involve the use of isotopically labeled water or other precursors in the enzymatic or chemical synthesis process .

Chemical Reactions Analysis

Types of Reactions

D-Mannose-18O2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.

    Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.

    Epimerization: Enzymes like cellobiose 2-epimerase.

Major Products

    Oxidation: D-mannonic acid.

    Reduction: D-mannitol.

    Isomerization: D-fructose and D-glucose.

    Epimerization: D-glucose.

Scientific Research Applications

D-Mannose-18O2 has a wide range of applications in scientific research:

Mechanism of Action

D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Mannose-18O2 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and metabolic research. Its ability to inhibit bacterial adhesion also sets it apart from other similar sugars, making it a promising compound in medical applications .

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-GDALOXOSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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